Furo[3,4-c]pyridine-3-one Derivatives Demonstrate Site-Specific 20S Proteasome Inhibition with Nanomolar Potency
Derivatives of the Furo[3,4-c]pyridin-1(3H)-one scaffold exhibit potent and site-specific inhibition of the 20S constitutive proteasome (c20S). Compound 10, a C(1)-dimethyl and C(4)-benzylamino derivative, achieved an IC50 of 600 nM against the PA site of the c20S, while showing no significant inhibition of the corresponding immunoproteasome (i20S) PA site [1]. In stark contrast, the structurally related thieno[2,3-d]pyrimidine-4-one (compound 40) was a T-L site-specific inhibitor with much weaker potency (IC50 of 9.9 µM against c20S T-L and 6.7 µM against i20S T-L) [1]. This indicates that the furopyridine core can be tuned for high selectivity and potency that is not achievable with the thienopyrimidine analog.
| Evidence Dimension | Inhibition of 20S proteasome proteolytic activity (IC50) |
|---|---|
| Target Compound Data | IC50(cPA) = 600 nM (Compound 10, a C(1)-dimethyl, C(4)-benzylamino derivative of nor-cerpegin/furo[3,4-c]pyridine-3-one) |
| Comparator Or Baseline | IC50(cT-L) = 9.9 µM, IC50(iT-L) = 6.7 µM (Compound 40, a thieno[2,3-d]pyrimidine-4-one derivative) |
| Quantified Difference | Furopyridine derivative is ~16.5-fold more potent (600 nM vs. 9.9 µM) and site-selective for cPA over iPA, a selectivity not observed for the comparator. |
| Conditions | In vitro assay against the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acid (PA) activities of purified 20S constitutive proteasome (c20S) and immunoproteasome (i20S). |
Why This Matters
This data directly informs procurement by demonstrating that the furopyridine scaffold can be elaborated into a nanomolar, site-selective inhibitor, a unique and quantifiable advantage over alternative heterocyclic cores like thienopyrimidines for proteasome-targeted drug discovery programs.
- [1] Hovhannisyan A, Pham TH, Bouvier D, Qin L, Melikyan G, Reboud-Ravaux M, et al. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorg Med Chem Lett. 2014;24(6):1571-80. View Source
